molecular formula C6H12ClN B3113873 1-Azaspiro[3.3]heptane hcl CAS No. 1986337-29-4

1-Azaspiro[3.3]heptane hcl

Cat. No. B3113873
CAS RN: 1986337-29-4
M. Wt: 133.62
InChI Key: PYYANZUYIUWBKF-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptane hydrochloride is a chemical compound with the CAS Number: 1986337-29-4 . It has a molecular weight of 133.62 . The IUPAC name for this compound is 1-azaspiro[3.3]heptane hydrochloride .


Synthesis Analysis

1-Azaspiro[3.3]heptanes were synthesized and validated biologically as bioisosteres of piperidine . The key synthesis step was a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, into spirocyclic β‑lactams . This was followed by a reduction of the β-lactam ring with alane to produce 1-azaspiro[3.3]heptanes .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of 1-Azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, to form spirocyclic β‑lactams . This is followed by a reduction of the β-lactam ring with alane to produce 1-azaspiro[3.3]heptanes .


Physical And Chemical Properties Analysis

1-Azaspiro[3.3]heptane hydrochloride is a solid at room temperature . It has a melting point of 135-136 degrees Celsius . The compound is stored at room temperature and is available in powder form .

Scientific Research Applications

Medicinal Chemistry

1-Azaspiro[3.3]heptane HCl is widely used as a bioisostere of piperidine in medicinal chemistry. This compound has been incorporated into various drug molecules to enhance their pharmacological properties. For instance, replacing the piperidine ring in the anesthetic drug bupivacaine with 1-Azaspiro[3.3]heptane resulted in a new analogue with high activity and potentially fewer side effects .

Drug Discovery

In drug discovery, 1-Azaspiro[3.3]heptane HCl is valuable for creating diverse chemical libraries . Its unique spirocyclic structure allows for the synthesis of novel compounds that can be screened for biological activity. This has been particularly useful in the development of DNA-encoded libraries, where the compound’s structural complexity and functionalization potential are leveraged to explore new chemical spaces .

Synthetic Chemistry

The compound is also significant in synthetic chemistry due to its role in [2+2] cycloaddition reactions . This reaction is a key step in the synthesis of spirocyclic β-lactams, which are important intermediates in the production of various bioactive molecules. The ability to efficiently produce these intermediates makes 1-Azaspiro[3.3]heptane HCl a valuable tool for chemists .

Pharmacokinetics

1-Azaspiro[3.3]heptane HCl has been studied for its pharmacokinetic properties , particularly its basicity and stability in biological systems. Research has shown that the nitrogen atom in this compound has a pKa similar to that of piperidine, making it a suitable substitute in drug molecules. This property is crucial for maintaining the desired pharmacokinetic profile of the modified drugs .

Neuroscience Research

In neuroscience, 1-Azaspiro[3.3]heptane HCl is used to develop new neuroactive compounds . Its incorporation into molecules targeting the central nervous system can lead to the discovery of new treatments for neurological disorders. The compound’s ability to mimic piperidine’s effects while potentially offering improved efficacy and safety profiles makes it a promising candidate in this field .

Chemical Biology

The compound is also utilized in chemical biology for the study of protein-ligand interactions . Its unique structure allows researchers to investigate how modifications to the ligand affect binding affinity and specificity. This can lead to a better understanding of the molecular mechanisms underlying various biological processes and the development of more effective therapeutic agents .

These applications highlight the versatility and importance of 1-Azaspiro[3.3]heptane HCl in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine Diversifying chemical space of DNA-encoded libraries 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine

Future Directions

The synthesis of 1-Azaspiro[3.3]heptanes expands the molecular toolbox for medicinal chemists looking to add diverse motifs to their molecules . There is interest from medicinal chemists in these compounds, and it is expected that they will become more common in the future .

Mechanism of Action

Target of Action

1-Azaspiro[3.3]heptane HCl is a bioisostere of piperidine . Piperidine is a common structure found in over 30 approved drugs . The primary targets of piperidine and its bioisosteres are typically receptors or enzymes where the piperidine ring plays a crucial role in the binding and activity of the compound .

Mode of Action

The mode of action of 1-Azaspiro[3.3]heptane HCl is believed to be similar to that of piperidine, given its role as a bioisostere . The compound interacts with its targets in a manner that mimics the interaction of piperidine . The basicity of the nitrogen atom in 1-Azaspiro[3.3]heptane is nearly identical to that in piperidine, with pKa values of 11.2, 11.3, and 11.4 respectively , highlighting its potential to mimic piperidine in a biochemical context.

Biochemical Pathways

The specific biochemical pathways affected by 1-Azaspiro[3.3]heptane HCl would depend on the specific targets of the compound. Given its role as a bioisostere of piperidine, it is likely to affect similar biochemical pathways as compounds containing a piperidine ring .

Pharmacokinetics

The pharmacokinetic properties of 1-Azaspiro[3As a bioisostere of piperidine, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of 1-Azaspiro[3.3]heptane HCl would depend on the specific targets and pathways it affects. One notable application of this compound is its incorporation into the anesthetic drug bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity .

properties

IUPAC Name

1-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYANZUYIUWBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[3.3]heptane hydrochloride

CAS RN

1986337-29-4
Record name 1-azaspiro[3.3]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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